

# Technical Guide: Analytical Standardization of Fingolimod Stearate Amide-d4

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## Compound of Interest

Compound Name: Fingolimod Stearate Amide-d4

Cat. No.: B1151145

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## Executive Summary & Chemical Identity

Fingolimod Stearate Amide (N-stearoyl-fingolimod) is a critical process-related impurity and a potential in vivo metabolite of the multiple sclerosis drug Fingolimod (Gilenya®). Structurally, it represents the ceramide-like analog of Fingolimod, formed via the N-acylation of the primary amine with stearic acid.

The d4-analog (Fingolimod Stearate Amide-d4) serves as a stable isotope-labeled internal standard (SIL-IS). It is essential for normalizing matrix effects, extraction efficiency, and ionization variability during LC-MS/MS analysis.

## Chemical Classification

Property	Detail
Systematic Name	N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide-d4
Parent Compound	Fingolimod (FTY720)
Derivatization	N-acylation (Stearic Acid)
Isotope Label	Deuterium (d4); typically ring-labeled or chain-labeled on the fingolimod backbone.[1][2]
CAS (Unlabeled)	1242271-27-7

## Molecular Weight Analysis

Precise molecular weight calculations are prerequisites for mass spectrometry tuning. The "d4" designation indicates the replacement of four hydrogen atoms (

, 1.0078 Da) with four deuterium atoms (

, 2.0141 Da), resulting in a net mass shift of approximately +4.025 Da.

## Stoichiometry & Formula Derivation

The formation of the amide involves the condensation of Fingolimod and Stearic Acid, followed by the isotope shift.

- Fingolimod Base:

[3]

- Stearic Acid:

- Condensation (-

):

- Deuteration (d4): Four protons (

) replaced by Deuterium (

).

- Final Formula:

## Mass Spectrometry Values

For high-resolution MS (HRMS) and triple quadrupole (QqQ) workflows, the Monoisotopic Mass is the operational metric, not the Average Molecular Weight.

Metric	Calculation Logic	Value (Da)
Average Molecular Weight	Weighted average of all natural isotopes.	577.96 g/mol
Monoisotopic Mass	Sum of the primary isotope masses ( ).	577.5375 Da
Precursor Ion	Monoisotopic Mass + Proton ( ).	578.5448 m/z
Mass Shift ( )	Difference from unlabeled analog ( ).	+4.03 Da



*Critical Note: The exact position of the deuterium label (e.g., on the phenylene ring vs. the octyl chain) does not alter the molecular weight but does influence the fragmentation pattern in MS/MS. Ensure your transition selection accounts for whether the label is retained in the product ion.*

## Synthesis & Biological Context

Fingolimod mimics sphingosine.[4][5][6] In biological systems, it can be recognized by Ceramide Synthases (CerS), which typically acylate sphingosine to form ceramides. The formation of Fingolimod Stearate Amide represents a "pseudo-ceramide" synthesis, potentially sequestering the drug into lipid droplets or altering its phosphorylation kinetics.

## Synthesis Pathway Visualization

The following diagram illustrates the chemical logic connecting the drug, the fatty acid, and the resulting amide impurity.



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Caption: Chemical pathway showing the formation of the stearate amide and the integration of the deuterium label.

## Analytical Workflow (LC-MS/MS)

To quantify this metabolite/impurity, a Multiple Reaction Monitoring (MRM) method is required. The d<sub>4</sub>-analog acts as the internal standard.[7]

## Sample Preparation Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate the lipophilic amide from plasma or formulation matrices.

- Aliquot: Transfer 50 µL of biological sample (plasma/serum) to a borosilicate glass tube.
- IS Spiking: Add 10 µL of Fingolimod Stearate Amide-d<sub>4</sub> working solution (e.g., 100 ng/mL in Methanol). Vortex for 10 sec.
- Extraction: Add 200 µL of extraction buffer (Chloroform:Methanol 2:1 v/v) or Ethyl Acetate.
  - Rationale: The stearate tail makes this molecule highly hydrophobic ( ). Non-polar solvents are strictly required.

- Agitation: Shake horizontally for 10 mins; Centrifuge at 4000 x g for 10 mins at 4°C.
- Reconstitution: Evaporate the organic supernatant under Nitrogen ( ) at 40°C. Reconstitute in 100 µL of Mobile Phase B (Acetonitrile/Isopropanol).

## Mass Spectrometry Parameters[10]

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Column: C8 or C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). High organic gradients are necessary to elute the stearate chain.

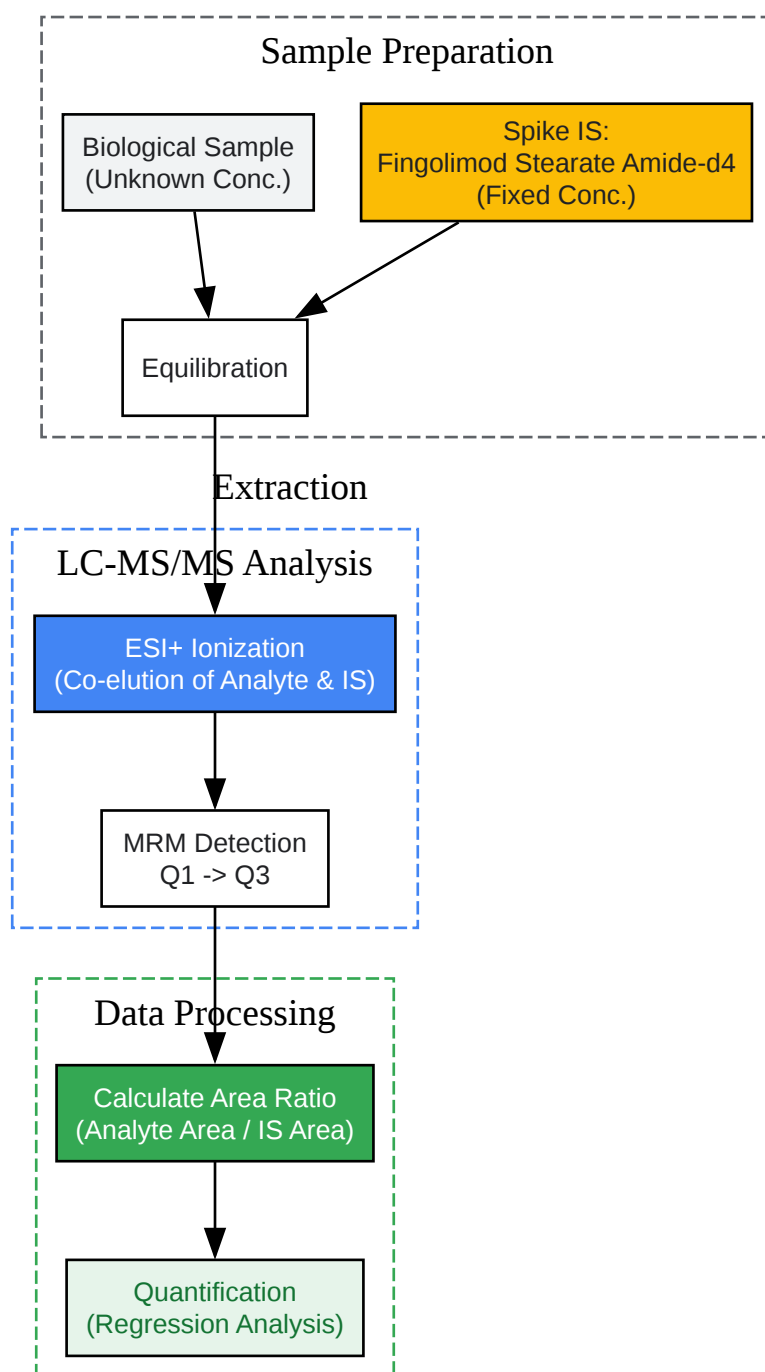
Compound	Precursor Ion (Q1)	Product Ion (Q3)*	Collision Energy (eV)
Fingolimod Stearate Amide	574.5 m/z	556.5 ( )	25
Fingolimod Stearate Amide-d4	578.5 m/z	560.5 ( )	25

\*Note: The water loss transition

is common for ceramide-like structures. A more specific transition would be the cleavage of the amide bond to generate the sphingoid base fragment (m/z ~255-260 range), depending on where the d4 label is located.

## Isotope Dilution Strategy

The following diagram details the self-validating logic of using the d4-IS to correct for matrix effects.



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Caption: Workflow demonstrating the normalization of analytical variability using the d4 Internal Standard.

## References

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